molecular formula C10H13NO2 B187860 3-(1,3-Dioxan-2-yl)aniline CAS No. 168551-56-2

3-(1,3-Dioxan-2-yl)aniline

Cat. No. B187860
CAS RN: 168551-56-2
M. Wt: 179.22 g/mol
InChI Key: LOIMKZYNBRCYDN-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-yl)aniline is a chemical compound with the empirical formula C10H13NO2 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 3-(1,3-Dioxan-2-yl)aniline consists of a benzene ring attached to an amine group and a 1,3-dioxane ring .


Physical And Chemical Properties Analysis

3-(1,3-Dioxan-2-yl)aniline is a solid compound . Its molecular weight is 179.22 .

Scientific Research Applications

  • Crystallography : A study by Li et al. (2015) discusses the crystal structure of a compound derived from 3-(1,3-Dioxan-2-yl)aniline. This compound, formed through a condensation reaction, exhibits an E conformation about the C=N bond and forms chains in the crystal via hydrogen bonds, indicating potential applications in material science and crystal engineering (Li et al., 2015).

  • Electrochemical Synthesis : Research by Shahhosseini et al. (2016) involves the electrochemical synthesis of a novel polymer based on a derivative of 3-(1,3-Dioxan-2-yl)aniline. This polymer, when combined with graphene, showed improved performance as a counter electrode in dye-sensitized solar cells, indicating its potential in renewable energy applications (Shahhosseini et al., 2016).

  • Catalysis in Organic Synthesis : Cho et al. (1999) describe the use of 3-(1,3-Dioxan-2-yl)aniline in a ruthenium-catalyzed synthesis of quinolines, a process valuable in pharmaceutical and organic synthesis (Cho et al., 1999).

  • Polymer Science : Gospodinova and Terlemezyan (1998) discuss the oxidative polymerization of aniline, indicating that derivatives like 3-(1,3-Dioxan-2-yl)aniline could play a role in the development of conducting polymers for various applications including alternative energy sources and non-linear optics (Gospodinova & Terlemezyan, 1998).

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-yl)aniline is not clearly defined in the available resources .

Safety and Hazards

The safety data sheet for 3-(1,3-Dioxan-2-yl)aniline indicates that it is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It is recommended to handle this compound with appropriate safety measures.

Future Directions

The future directions for the use of 3-(1,3-Dioxan-2-yl)aniline are not clearly defined in the available resources .

properties

IUPAC Name

3-(1,3-dioxan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIMKZYNBRCYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345057
Record name 3-(1,3-Dioxan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-yl)aniline

CAS RN

168551-56-2
Record name 3-(1,3-Dioxan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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